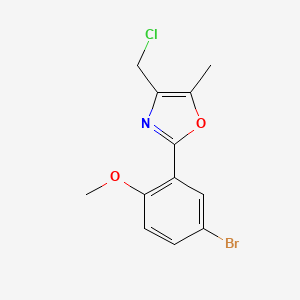

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

描述

属性

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrClNO2/c1-7-10(6-14)15-12(17-7)9-5-8(13)3-4-11(9)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFLOYUTGFXTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Preparation of 5-Bromo-2-methoxyphenyl Precursors

- Starting from 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxyacetophenone, halogenated aromatic intermediates are prepared. Bromination and methoxylation are introduced at appropriate stages to ensure substitution pattern.

Step 2: Formation of α-Haloketone Intermediate

- The key intermediate, an α-haloketone such as 4-(chloromethyl)-5-methyl-1,3-oxazole precursor, is synthesized by halogenation of the corresponding methyl or methylene group adjacent to the oxazole ring.

Step 3: Cyclization to Form the Oxazole Ring

- Using the Bredereck reaction, the α-haloketone is reacted with an amide or related nitrogen source to induce cyclization, forming the 1,3-oxazole ring with the desired substitution at positions 2, 4, and 5. The presence of the chloromethyl group at position 4 is introduced or retained during this step.

Step 4: Final Functional Group Adjustments and Purification

- Reflux with phosphorus oxychloride or other cyclodehydrating agents may be employed to ensure ring closure and chloromethyl installation. Purification is typically done by silica gel chromatography.

Example Experimental Procedure (Adapted from Related Oxazole Syntheses)

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Bromo-2-methoxybenzaldehyde + α-haloketone formation reagents (e.g., N-chlorosuccinimide) | Formation of α-chloromethyl intermediate | 70-80 | Controlled temperature (0-25 °C) to avoid over-chlorination |

| 2 | α-Haloketone + Amide (e.g., acetamide) in presence of base or catalyst | Cyclization via Bredereck reaction to oxazole ring | 60-75 | Reaction under reflux in polar aprotic solvent (DMF) |

| 3 | Reflux with phosphorus oxychloride (POCl3) | Dehydration and ring closure | 50-60 | Prolonged reflux (24-48 h) under inert atmosphere |

| 4 | Purification by silica gel chromatography | Pure this compound | - | Characterization by NMR, IR, and elemental analysis |

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR): Proton NMR spectra typically show singlets corresponding to methyl and methoxy groups, doublets for aromatic protons, and characteristic signals for chloromethyl protons near 4-5 ppm.

Infrared (IR) Spectroscopy: The oxazole ring exhibits characteristic absorption bands near 1600 cm⁻¹ (C=N stretching) and 1240-1250 cm⁻¹ (C-O-C stretching). The chloromethyl group may show C-Cl stretching near 700 cm⁻¹.

Elemental Analysis: Carbon, hydrogen, bromine, chlorine, nitrogen, and oxygen contents are consistent with the molecular formula within ±0.4% accuracy.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Applicability to Target Compound |

|---|---|---|---|

| Robinson-Gabriel Synthesis | Established, good for diaryloxazoles | Moderate yields, harsh conditions | Limited, due to substitution pattern complexity |

| Bredereck Reaction | Efficient for 2,4-disubstituted oxazoles, clean | Requires α-haloketone precursors | Highly suitable, especially for chloromethyl at position 4 |

| Cycloisomerization (Microwave-assisted) | Fast, mild conditions, high yields | Requires specialized equipment | Potentially applicable for rapid synthesis |

| Erlenmeyer-Polchl Reaction | Useful for azlactone intermediates | Multi-step, moderate yields | Possible route if azlactone intermediates are accessible |

Research Findings and Green Chemistry Considerations

Recent studies emphasize greener approaches to oxazole synthesis, such as:

- Using microwave irradiation to reduce reaction times and energy consumption.

- Employing silica gel-supported catalysts to improve yields and minimize waste.

- Avoiding harsh dehydrating agents by using milder cyclization conditions.

Such strategies can be adapted to the synthesis of this compound to enhance efficiency and environmental compatibility.

化学反应分析

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

科学研究应用

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

相似化合物的比较

Structural Analogs and Substituent Effects

Halogen-Substituted Oxazoles and Thiazoles

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4): Substitutions: Chlorophenyl, fluorophenyl, triazole-pyrazoline. Key Feature: Isostructural with bromo analog (compound 5) but exhibits distinct crystal packing due to halogen size differences. Single-crystal diffraction confirms planar molecular conformations with minor deviations .

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) :

Table 1: Structural Comparison of Halogenated Derivatives

Methoxy-Substituted Oxazoles

- 4-(Chloromethyl)-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole (CAS 122994-69-8) :

Spectral Data

- IR and NMR Profiles :

- 5-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m) :

- IR: 533 cm⁻¹ (C-Br), 1212 cm⁻¹ (C=S).

- ¹H-NMR: δ 9.51 (triazole), δ 2.55 (CH₃) .

- Target Compound : Expected IR peaks for C-Br (~550 cm⁻¹) and C-Cl (~600–700 cm⁻¹).

Table 2: Spectroscopic Data of Selected Compounds

| Compound | IR (cm⁻¹) | ¹H-NMR (δ, ppm) | EI-MS (M+1) |

|---|---|---|---|

| 6m | 533 (C-Br), 1212 (C=S) | 9.51 (s, 1H), 2.55 (s, 3H) | 464 |

| 5k | N/A | N/A | 36% yield |

Antimicrobial Activity

- (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl) methanone (1a): Potent antimicrobial activity against E. coli and S. aureus via molecular docking studies .

- 2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole :

- Moderate antibacterial activity (Gram-positive and Gram-negative) comparable to gentamicin .

生物活性

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is a synthetic compound that belongs to the oxazole family. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer properties. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

- Molecular Formula : C₁₂H₁₁BrClN₁O₂

- Molecular Weight : 316.58 g/mol

- CAS Number : 1232790-77-0

The biological activity of this compound is primarily attributed to its interaction with cellular targets that are crucial for cancer cell proliferation and survival. The following mechanisms have been proposed based on recent studies:

- Topoisomerase Inhibition : The compound exhibits inhibitory effects on topoisomerase I, an enzyme essential for DNA replication and transcription. This inhibition can lead to DNA damage and apoptosis in cancer cells .

- Induction of Apoptosis : Flow cytometry assays have demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Anticancer Efficacy

The anticancer activity of this compound has been evaluated against several human cancer cell lines. The following table summarizes the IC₅₀ values observed in various studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis |

| HeLa (Cervical) | 12.34 | Topoisomerase I inhibition |

| HCT-116 (Colorectal) | 10.50 | Cell cycle arrest |

| A549 (Lung) | 20.00 | Induction of apoptosis |

Case Studies

Recent research has highlighted the promising biological activity of this compound through various case studies:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase-3 activity and p53 expression levels .

- Topoisomerase I Inhibition : Another investigation focused on a library of oxadiazole derivatives, including this compound, revealing that it effectively inhibits topoisomerase I activity in vitro, leading to reduced proliferation in HeLa cells .

- Structure Activity Relationship Analysis : Research on SAR indicated that modifications in the oxazole ring and substitution patterns significantly influence the biological potency of related compounds, suggesting avenues for further development .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(5-bromo-2-methoxyphenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via cyclization reactions using substituted benzoic acid hydrazides and phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) . Key steps include optimizing stoichiometry (e.g., 1:1 molar ratio of hydrazide to POCl₃) and reaction time (5–6 minutes under microwave irradiation for analogous oxadiazoles) . Lower yields (e.g., 18% in similar oxazole syntheses) may arise from competing side reactions; purification via column chromatography or recrystallization from ethanol is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure of this oxazole derivative?

- Answer : Use a combination of:

- IR spectroscopy to identify functional groups (C=N at ~1600 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, chloromethyl at δ 4.5–4.7 ppm) .

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z for C₁₂H₁₀BrClNO₂) .

Q. How does the chloromethyl group influence the compound’s reactivity in subsequent derivatization reactions?

- Answer : The chloromethyl moiety serves as a nucleophilic site for substitution reactions. For example, it can react with amines (e.g., benzylamine, cyclohexylamine) in diethyl ether to form aminomethyl derivatives, with yields ranging from 46–65% depending on steric hindrance . Monitor reaction progress via TLC and quench unreacted reagents with aqueous NaHCO₃ .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for analogous oxazole syntheses?

- Answer : Discrepancies (e.g., 18% vs. 65% yields in similar compounds) may stem from:

- Reagent purity : Use freshly distilled POCl₃ to minimize hydrolysis .

- Temperature control : Microwave-assisted synthesis reduces side reactions compared to conventional heating .

- Byproduct analysis : Employ HPLC-MS to identify and quantify impurities, then adjust reaction conditions (e.g., solvent polarity, catalyst loading) .

Q. How can computational methods enhance the design of derivatives targeting specific biological receptors?

- Answer : Perform docking studies using software like AutoDock Vina to predict interactions between the oxazole core and receptor active sites (e.g., kinase domains). Prioritize derivatives with halogen bonds (bromine) and hydrophobic interactions (methyl groups) . Validate predictions with QSAR models based on IC₅₀ data from structurally related compounds .

Q. What crystallographic techniques are recommended for analyzing the compound’s solid-state conformation?

- Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the dihedral angle between the oxazole ring and substituted phenyl group in analogous compounds is ~15–25°, influencing π-π stacking in crystal lattices . Use Hirschfeld surface analysis to map intermolecular interactions (e.g., Br···Cl contacts) .

Q. How can stability issues in aqueous solutions be mitigated during pharmacological assays?

- Answer : The chloromethyl group is prone to hydrolysis. Stabilize the compound by:

- Buffering solutions at pH 6–7 to minimize nucleophilic attack by water .

- Lyophilization for long-term storage, reconstituting in anhydrous DMSO immediately before use .

- LC-MS monitoring to detect degradation products (e.g., hydroxymethyl derivatives) .

Methodological Notes

- Advanced Techniques : For mechanistic studies, use isotopic labeling (e.g., ¹³C at the oxazole C-2 position) to track reaction pathways via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。